molecular formula C21H20FN5O2S B2746449 1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 941880-46-2

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No. B2746449
CAS RN: 941880-46-2
M. Wt: 425.48
InChI Key: CLHAGAMDDRGREP-UHFFFAOYSA-N
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Description

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea, also known as FPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPPT has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing this compound has been investigated, revealing that some derivatives possess antimicrobial, anti-lipase, and antiurease activities. This approach emphasizes the compound's relevance in developing potential therapeutic agents against specific microorganisms and diseases (Başoğlu et al., 2013).

Antiviral and Antimicrobial Activities

Another study synthesized new derivatives of piperazine doped with Febuxostat, assessing their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Notably, specific derivatives exhibited promising antiviral and potent antimicrobial activities, underscoring the compound's potential in antiviral and antimicrobial therapy (Reddy et al., 2013).

Synthesis and Antibacterial Activities

Research on synthesizing 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives demonstrated varied antibacterial activities against different bacteria strains, pointing to the structural diversity and potential customization of these compounds for targeted antibacterial applications (Qi, 2014).

Anticancer Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, was evaluated across various cancer cell lines. Certain compounds showed significant inhibitory effects, indicating the compound's potential in anticancer research (Turov, 2020).

Molecular Docking Studies

A study on piperazine-azole-fluoroquinolone hybrids highlighted their synthesis and biological screening, including molecular docking studies that revealed significant DNA gyrase inhibition. This suggests their potential application in addressing bacterial resistance and developing new antimicrobial agents (Mermer et al., 2019).

properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S/c22-15-6-8-17(9-7-15)26-10-12-27(13-11-26)19(28)18-14-30-21(24-18)25-20(29)23-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHAGAMDDRGREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

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